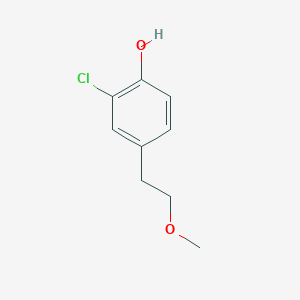

2-Chloro-4-(2-methoxyethyl)phenol

説明

2-Chloro-4-(2-methoxyethyl)phenol is a chemical compound with the molecular formula C9H11ClO2 and a molecular weight of 186.64 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-Chloro-4-(2-methoxyethyl)phenol can be achieved by brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, then causing a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone. A single-step reduction of alpha-methoxy-4-hydroxyacetophenone with at least two equivalents of hydrogen per equivalent of alpha-methoxy-4-hydroxyacetophenone in the presence of a hydrogenation catalyst directly produces 4-(2’-methoxyethyl)phenol .Molecular Structure Analysis

The InChI code for 2-Chloro-4-(2-methoxyethyl)phenol is 1S/C9H11ClO2/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3 . The InChI key is GRXITKOCHGVOMH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Chloro-4-(2-methoxyethyl)phenol is a liquid at room temperature .科学的研究の応用

Chemical Synthesis

“2-Chloro-4-(2-methoxyethyl)phenol” is used in the chemical industry for various synthesis processes . It has a molecular weight of 186.64 and is typically stored at room temperature .

Production of Copper (II) Complexes

This compound has been used in the synthesis of new asymmetrical Schiff base ligands and their mononuclear Cu (II) complexes . The molecular structures and spectroscopic properties of the ligand and its complex are experimentally characterized by single crystal X-ray diffraction, elemental analysis, FTIR, NMR, and UV-Vis spectroscopic techniques .

Photophysical Properties Research

The compound is used in the study of photophysical properties. The density functional calculation is carried out for both the Schiff base ligand and the copper (II) complex to investigate changes in the structural parameters and HOMO and LUMO energies .

Antibacterial Activities

Both the Schiff base and the complex derived from “2-Chloro-4-(2-methoxyethyl)phenol” have shown different antimicrobial activities . The complex has the MIC value of 0.0781 mmol/L against Escherichia coli .

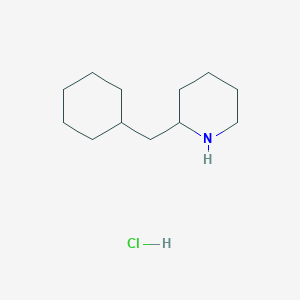

Enzymatic Synthesis

The compound has been used in the chemo-enzymatic synthesis of enantiopure β-blocker (S)-Metoprolol . It has been screened in a kinetic resolution of the secondary chlorohydrin 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol .

Safety and Hazards

作用機序

Target of Action

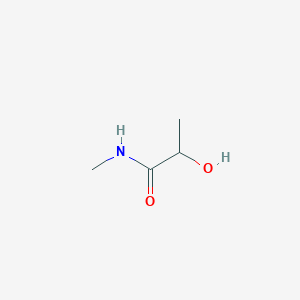

It’s known that this compound can be used in the preparation of a methyl analog of metoprolol (mam) , a beta-blocker used to treat high blood pressure and chest pain. Beta-blockers work by blocking the effects of the hormone epinephrine, also known as adrenaline, on the heart. They do this by binding to beta receptors on the cells of the heart and blood vessels, blocking adrenaline from binding to these receptors. This slows down the heart rate and reduces the force at which blood is pumped around the body, reducing blood pressure.

Mode of Action

If we consider its use in the synthesis of mam , we can infer that it might interact with its targets in a similar way to beta-blockers. Beta-blockers block the binding of adrenaline to beta receptors, preventing the usual effects of adrenaline, such as increased heart rate and blood pressure.

Biochemical Pathways

Given its potential use in the synthesis of mam , it’s plausible that it could affect pathways related to the cardiovascular system, particularly those involving the regulation of heart rate and blood pressure.

Result of Action

Considering its potential use in the synthesis of mam , it’s plausible that it could have effects similar to those of beta-blockers, which include reduced heart rate and blood pressure.

特性

IUPAC Name |

2-chloro-4-(2-methoxyethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXITKOCHGVOMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC(=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

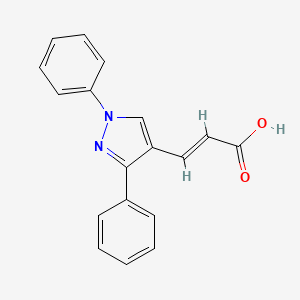

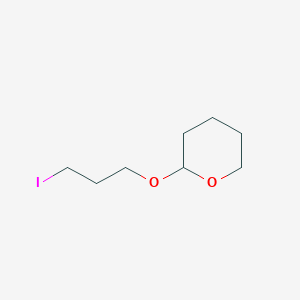

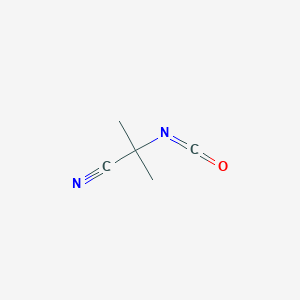

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B3384037.png)

![3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid](/img/structure/B3384041.png)

![4-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3384047.png)

![1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone](/img/structure/B3384083.png)